molecular formula C16H12N2O6 B5601577 2-(2-HYDROXYETHYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(2-HYDROXYETHYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5601577
M. Wt: 328.28 g/mol
InChI Key: GJLLHKXQEXRKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-HYDROXYETHYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a useful research compound. Its molecular formula is C16H12N2O6 and its molecular weight is 328.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-hydroxyethyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is 328.06953611 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Shift of Nitro Group in Synthesis

A study conducted by Kopylovich et al. (2011) described an unusual para to meta shift of a nitro group in the synthesis of polydentate ligands for metal-organic frameworks, highlighting the chemical's utility in synthesizing complex structures with potential applications in catalysis and materials science (Kopylovich et al., 2011).

Intramolecular Reactions for Novel Compounds

Research by Ansell et al. (1971) explored intramolecular reactions of nitro-olefin-cyclohexane-1,3-dione Michael adducts, leading to the formation of unique butenolide derivatives. This work provides insight into the synthesis of novel organic compounds with potential applications in pharmaceuticals and organic chemistry (Ansell et al., 1971).

Palladium-Catalyzed Synthesis

A palladium-catalyzed synthesis method for isoindole-1,3-diones, as detailed by Worlikar and Larock (2008), demonstrates the compound's relevance in facilitating efficient, one-step approaches to important heterocycles, indicating its role in simplifying synthetic pathways in medicinal chemistry (Worlikar & Larock, 2008).

Sensing Applications

Pathak et al. (2015) developed a synthesis protocol for 4-hydroxyindole fused isocoumarins that exhibit fluorescence "Turn-off" sensing for metal ions like Cu(II) and Fe(III), indicating the potential use of related compounds in the development of chemosensors and fluorescence-based detection technologies (Pathak et al., 2015).

Anticancer Activity and Molecular Modelling

Tan et al. (2020) investigated the synthesis, anticancer activity, structure-activity relationships, and molecular modeling studies of novel isoindole-1,3(2H)-dione compounds containing different functional groups. Their findings suggest the potential therapeutic applications of these compounds as anticancer agents, emphasizing the chemical's relevance in pharmaceutical research and drug development (Tan et al., 2020).

Properties

IUPAC Name

2-(2-hydroxyethyl)-5-(4-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-8-7-17-15(20)13-6-5-12(9-14(13)16(17)21)24-11-3-1-10(2-4-11)18(22)23/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLLHKXQEXRKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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